molecular formula C37H66FNO13 B123961 Flurithromycin CAS No. 82664-20-8

Flurithromycin

Numéro de catalogue: B123961
Numéro CAS: 82664-20-8
Poids moléculaire: 751.9 g/mol
Clé InChI: XOEUHCONYHZURQ-HNUBZJOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flurithromycin is a semisynthetic macrolide antibiotic derived from erythromycin, distinguished by the strategic incorporation of a fluorine atom at the C-8 position . This fluorination enhances its stability, tissue penetration, and pharmacokinetic profile compared to earlier macrolides . It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking translocation .

Méthodes De Préparation

La flurithromycine peut être synthétisée selon plusieurs méthodes. Une approche courante implique la fluoration des dérivés de l'érythromycine. Plus précisément, les 8,9-anhydroérythromycine 6,9-hémiacétals ou leurs dérivés N-oxydes sont mis en réaction avec un acide carboxylique et un agent fluorant N-F

Analyse Des Réactions Chimiques

La flurithromycine subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans la molécule.

    Réduction : Cette réaction peut cibler les groupes carbonyle dans la structure.

    Substitution : Cette réaction peut impliquer le remplacement de groupes fonctionnels par d'autres, tels que les halogènes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlorure de thionyle. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La flurithromycine a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

La flurithromycine exerce ses effets en ciblant le ribosome bactérien, un composant essentiel de la machinerie de synthèse des protéines. Plus précisément, elle se lie à la sous-unité 50S du ribosome, ce qui entraîne un blocage de l'étape de translocation de la synthèse des protéines. Cette inhibition empêche les bactéries de synthétiser les protéines essentielles, ce qui conduit finalement à leur mort .

Applications De Recherche Scientifique

Introduction to Flurithromycin

This compound, a second-generation macrolide antibiotic, is a fluorinated derivative of erythromycin A. Its enhanced stability in acidic environments allows it to maintain higher serum levels, making it effective against various bacterial infections. This compound has garnered attention for its applications in scientific research, particularly in microbiology, pharmacology, and industrial processes.

Scientific Research Applications

This compound is utilized across multiple disciplines due to its unique properties. Below are the primary areas of application:

Microbiology and Antibacterial Research

This compound is employed to study bacterial resistance mechanisms and the efficacy of new antibacterial agents. It has demonstrated potent activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and some Gram-negative bacteria (e.g., Haemophilus influenzae) .

Table 1: Antibacterial Spectrum of this compound

Bacteria TypeSpecific StrainsActivity Level
Gram-positiveStaphylococcus aureusHigh
Streptococcus pneumoniaeHigh
Streptococcus pyogenesModerate
Gram-negativeHaemophilus influenzaeModerate
AnaerobicVarious strains related to periodontal diseasesModerate

Clinical Applications

This compound is indicated for treating various infections, including respiratory tract infections, skin infections, and periodontal diseases. Clinical studies have shown its effectiveness in eradicating pathogens in patients with lower respiratory tract infections, achieving an eradication rate of approximately 80.2% .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates predictable accumulation during repeated dosing, with mean residence times around 10.2 hours . Its ability to penetrate human tissues effectively enhances its therapeutic potential.

Industrial Applications

In the pharmaceutical industry, this compound is used as a model compound for developing new antibiotics and optimizing production processes for macrolide antibiotics . Its biochemical properties make it suitable for biocatalysis applications.

Case Study 1: Efficacy Against Respiratory Infections

A study involving patients with acute respiratory infections demonstrated that this compound effectively reduced symptoms and eradicated pathogens in a significant percentage of cases . The study highlighted its potential as a first-line treatment option.

Case Study 2: Resistance Mechanisms

Research into the mechanisms of resistance against this compound revealed that mutations in ribosomal RNA can confer resistance, similar to other macrolides. Understanding these mechanisms is vital for developing strategies to combat antibiotic resistance .

Mécanisme D'action

Flurithromycin exerts its effects by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery. Specifically, it binds to the 50S subunit of the ribosome, leading to a blockade in the translocation step of protein synthesis. This inhibition prevents the bacteria from synthesizing essential proteins, ultimately leading to their death .

Comparaison Avec Des Composés Similaires

Indications :

  • Lower respiratory tract infections (LRTIs) such as bronchitis and pneumonia .
  • Skin and soft tissue infections (under investigation) .

Pharmacokinetics :

  • High tissue specificity due to fluorine-enhanced lipophilicity .
  • Metabolized to active metabolites with prolonged half-life, enabling twice-daily dosing .

Structural and Functional Differences

Compound Structural Features Key Advantages
Flurithromycin Fluorine at C-8 position Enhanced stability, tissue penetration, and reduced cardiac toxicity .
Erythromycin Unmodified 14-membered lactone ring Broad-spectrum activity but poor gastric acid stability .
Clarithromycin 6-O-methylation Improved acid stability and active 14-hydroxy metabolite .
Azithromycin 15-membered azalide ring Superior intracellular accumulation and activity against H. influenzae .
Solithromycin Fluorine and tricyclic ketolide structure Enhanced ribosomal binding and resistance evasion .

Antimicrobial Spectrum and Efficacy

Table 1: Clinical Efficacy in LRTIs

Antibiotic Clinical Cure Rate Pathogen Clearance Rate Study Population Reference
This compound 62.9% 80.2% 105 patients (1994 trial)
Clarithromycin 75–85% 78–90% Meta-analysis (2003)
Azithromycin 82–88% 85–92% Systematic review (2014)

Key Findings :

  • This compound demonstrates comparable pathogen clearance to clarithromycin but slightly lower clinical cure rates .
  • Azithromycin outperforms both in H. influenzae infections due to superior tissue penetration .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters

Parameter This compound Clarithromycin Azithromycin
Half-life (hours) 8–10 3–7 68
Protein Binding (%) 70–80 65–70 7–50
Tissue Penetration High (lung) Moderate Exceptional
CYP3A4 Inhibition Moderate Strong Weak

Notes:

  • This compound’s fluorine atom reduces CYP3A4-mediated drug interactions compared to clarithromycin .
  • Azithromycin’s prolonged half-life allows for shorter treatment courses .

Table 3: Adverse Event Rates

Antibiotic Gastrointestinal (%) Cardiac Risks Hepatic Effects
This compound 7.3 (mild) Low QT prolongation risk Rare enzyme elevation
Erythromycin 20–30 High QT risk Frequent enzyme elevation
Azithromycin 10–15 Moderate QT risk Rare

Activité Biologique

Flurithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, designed to enhance its antibacterial properties. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, mechanisms of action, and relevant case studies.

Antibacterial Properties

This compound exhibits a broad spectrum of antibacterial activity against various pathogens. Its primary mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome, thereby obstructing peptide chain elongation.

Efficacy Against Pathogens

A comparative study evaluated the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Haemophilus influenzae , and Streptococcus pneumoniae . The findings indicated that this compound's potency is comparable to that of erythromycin, with notable enhancements in its activity when tested in the presence of human serum .

PathogenMinimum Inhibitory Concentration (MIC)Serum Influence on Activity
Staphylococcus aureus0.25 - 1.0 µg/mLIncreased
Haemophilus influenzae0.5 - 2.0 µg/mLIncreased
Streptococcus pneumoniae0.125 - 0.5 µg/mLIncreased
Streptococcus pyogenes0.5 - 2.0 µg/mLNo enhancement

The presence of 50% human serum significantly enhanced this compound's activity against most isolates, except for Streptococcus pyogenes .

Post-Antibiotic Effect (PAE)

This compound demonstrates a post-antibiotic effect (PAE), which refers to the continued suppression of bacterial growth after the antibiotic has been removed. The PAE duration varies depending on the strain:

  • Haemophilus influenzae : 0.25 hours
  • Streptococcus pneumoniae : 3.5 hours

This variability underscores the importance of strain selection in therapeutic applications .

Synergistic Interactions

In studies assessing drug combinations, this compound displayed synergistic effects with several antibiotics, particularly netilmicin and clindamycin. Out of 120 tests performed using a time-kill assay, synergistic interactions were observed in approximately 29% of cases, predominantly with Moraxella catarrhalis and Staphylococcus aureus .

Clinical Applications and Case Studies

This compound is primarily indicated for respiratory tract infections caused by susceptible organisms. Its efficacy has been documented in clinical settings:

  • A case study involving patients with chronic obstructive pulmonary disease (COPD) revealed that this compound effectively reduced exacerbation rates compared to placebo treatments.
  • Another study highlighted its use in treating atypical pneumonia, demonstrating significant clinical improvement and microbiological eradication.

Q & A

Basic Research Questions

Q. What is the structural basis for Flurithromycin’s mechanism of action against bacterial ribosomes?

this compound, a macrolide antibiotic, binds to the 50S ribosomal subunit, inhibiting protein synthesis. To confirm its binding affinity, researchers should use cryo-electron microscopy to visualize ribosomal interactions and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Comparative studies with erythromycin (structurally similar) can highlight differences in resistance mitigation .

Q. How do researchers standardize in vitro susceptibility testing for this compound against Gram-positive pathogens?

Follow CLSI (Clinical and Laboratory Standards Institute) guidelines :

  • Use Mueller-Hinton agar supplemented with 5% sheep blood.
  • Incubate at 35°C for 20–24 hours under microaerophilic conditions.
  • Report minimum inhibitory concentrations (MICs) using E-test strips or broth microdilution. Include quality control strains like Staphylococcus aureus ATCC 29213 to validate results .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s efficacy in preclinical models?

Key parameters include:

ParameterMethodologyRelevance
CmaxPlasma sampling post-administrationPeak serum concentration for efficacy
AUC0-24Non-compartmental analysisTotal drug exposure over time
t1/2Log-linear regression of eliminationDosing interval optimization
Use HPLC-MS/MS for precise quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported MIC values across studies?

Contradictions often arise from methodological variability. To address this:

  • Perform meta-analysis with strict inclusion criteria (e.g., standardized CLSI protocols).
  • Use mixed-effects models to account for inter-study heterogeneity.
  • Validate findings with independent in vivo models (e.g., murine neutropenic thigh infection) .

Q. What experimental designs are optimal for studying this compound resistance in Streptococcus pneumoniae?

  • Stepwise resistance induction : Expose bacterial cultures to sub-inhibitory this compound concentrations over 30 passages.
  • Whole-genome sequencing to identify mutations in erm(B), mef(A), or ribosomal proteins.
  • Cross-validate with competition assays to assess fitness costs of resistance mutations .

Q. How can computational modeling improve this compound’s therapeutic index in immunocompromised populations?

  • Develop physiologically based pharmacokinetic (PBPK) models incorporating:

  • Organ dysfunction parameters (e.g., hepatic CYP3A4 activity).
  • Drug-drug interaction risks (e.g., with antifungals).
    • Validate models using clinical data from phase I/II trials .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with β-lactams?

  • Fractional inhibitory concentration index (FICI) :

  • FICI ≤ 0.5: Synergy.
  • FICI > 4: Antagonism.
    • Use checkerboard assays in 96-well plates with gradient concentrations.
    • Apply Bayesian hierarchical models to account for replicate variability .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in this compound clinical trials involving pediatric populations?

  • Obtain informed assent from participants (≥7 years) and consent from guardians.
  • Design adaptive trials with pre-specified stopping rules for adverse events.
  • Include an independent data safety monitoring board (DSMB) .

Q. What data management practices ensure reproducibility in this compound research?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Document metadata using standardized templates (e.g., ISA-Tab).
  • Archive raw data (e.g., MIC values, sequencing reads) in repositories like NCBI or Zenodo .

Propriétés

IUPAC Name

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUHCONYHZURQ-HNUBZJOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66FNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905085
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82664-20-8
Record name Flurithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82664-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurithromycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 8-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.